Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
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Overview
Description
Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxyquinoline-2-carboxylic acid with 3-methoxyphenyl isocyanate, followed by esterification with methanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction could produce partially hydrogenated quinoline compounds.
Scientific Research Applications
Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinoline-2-carboxylic acid: A precursor in the synthesis of the target compound.
3-Methoxyphenyl isocyanate: Another precursor used in the synthesis.
Quinoline-2,4-dione derivatives: Products of oxidation reactions involving the target compound.
Uniqueness
Methyl 6,7-dimethoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is unique due to its combination of functional groups and the quinoline core structure. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.
Properties
IUPAC Name |
methyl 6,7-dimethoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-27-14-7-5-6-13(8-14)23-21(25)12-31-18-11-17(22(26)30-4)24-16-10-20(29-3)19(28-2)9-15(16)18/h5-11H,12H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRTGNODIUOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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